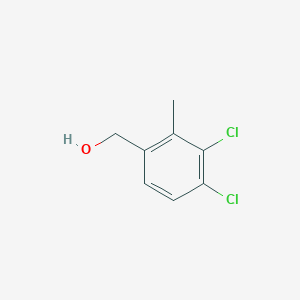
(3,4-Dichloro-2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichloro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenylmethanol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts can enhance the efficiency of the chlorination process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dichloro-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-2-methylbenzaldehyde or 3,4-dichloro-2-methylbenzophenone.
Reduction: Formation of 3,4-dichloro-2-methylphenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,4-Dichloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,4-Dichloro-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity. The molecular pathways involved can vary, but they often include interactions with cellular proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dichlorophenyl)methanol: Lacks the methyl group at the 2 position, which can affect its reactivity and applications.
(2,4-Dichloro-3-methylphenyl)methanol: Similar structure but with different chlorine substitution, leading to variations in chemical behavior.
(3,4-Dichloro-2-methylbenzyl alcohol): Similar compound with a different functional group, affecting its chemical properties and uses.
Uniqueness
(3,4-Dichloro-2-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of chlorine atoms and a methyl group on the phenyl ring provides distinct properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C8H8Cl2O |
|---|---|
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
(3,4-dichloro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
TYRDINDLBPWVIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
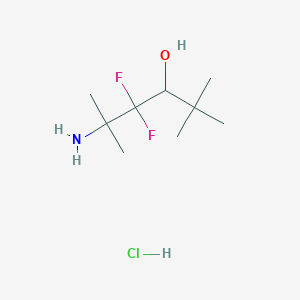
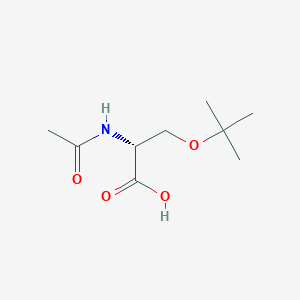
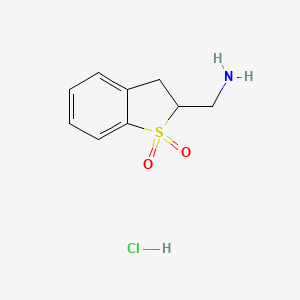

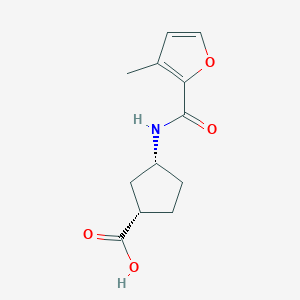

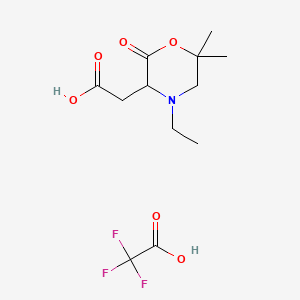
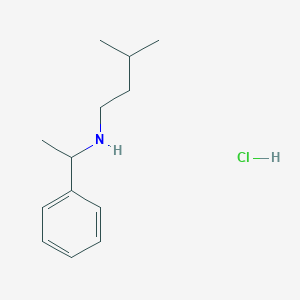
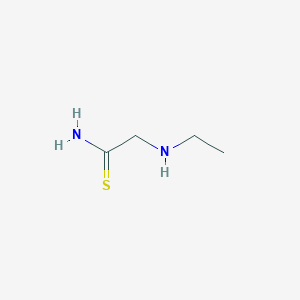
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)
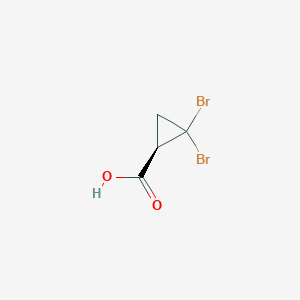
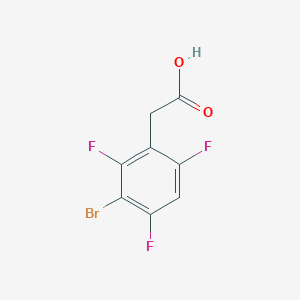
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
